Sulfo-Cyanine7 carboxylic acid

描述

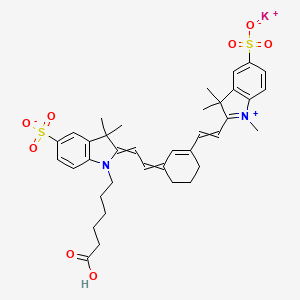

Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared fluorescent dye belonging to the cyanine dye family. It is characterized by its high sensitivity and low background interference, making it ideal for biological imaging, protein labeling, and other biomolecular detection applications .

准备方法

Synthetic Routes and Reaction Conditions: Sulfo-Cyanine7 carboxylic acid is synthesized through a series of chemical reactions involving the introduction of sulfonic acid groups and carboxylic acid groups into the cyanine dye structure. The synthesis typically involves the following steps:

Formation of the Cyanine Core: The cyanine core is synthesized by reacting indole derivatives with a suitable linker, such as a polymethine chain.

Introduction of Sulfonic Acid Groups: Sulfonic acid groups are introduced to enhance water solubility. This is achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using Grignard reagents and carbon dioxide.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions: Sulfo-Cyanine7 carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.

Coupling Reactions: The dye can be coupled with biomolecules using carbodiimide chemistry (e.g., EDC/NHS) to form stable conjugates.

Common Reagents and Conditions:

EDC/NHS: Used for activating the carboxylic acid group to form amide bonds with amines.

Sulfur Trioxide or Chlorosulfonic Acid: Used for sulfonation reactions.

Major Products:

Amide Conjugates: Formed by reacting the carboxylic acid group with amines.

Sulfonated Derivatives: Resulting from sulfonation reactions.

科学研究应用

Spectral Properties

Sulfo-Cyanine7 carboxylic acid exhibits the following spectral characteristics:

- Absorption Maximum: ~750 nm

- Emission Maximum: ~773 nm

- Stokes Shift: ~23 nm

- High Quantum Yield: Provides bright and efficient near-infrared fluorescence.

- Enhanced Solubility: The presence of sulfonate groups increases performance in water-based assays .

Key Applications

1. In Vivo Imaging

- This compound is particularly effective for deep tissue imaging due to its minimal background noise and high photostability. It is used in preclinical studies to visualize tumors and other biological structures in live animals .

2. Fluorescence Microscopy

- This compound enables high-resolution imaging of cells and tissues, allowing researchers to study cellular processes with precision. Its water solubility facilitates its use in various microscopy techniques .

3. Flow Cytometry

- This compound provides distinct fluorescence signals that enhance cell sorting and analysis capabilities in flow cytometry, making it a valuable tool for immunological studies .

4. Bioconjugation

- Although it is non-reactive when attachment to other molecules is not desired, this compound can be utilized for bioconjugation when necessary. It labels proteins, antibodies, and nucleic acids efficiently, aiding in the tracking of biomolecules within biological systems .

5. Molecular Probes

- The dye serves as a molecular probe in bioanalytical assays, helping researchers study molecular interactions and dynamics in real-time .

Case Study 1: Targeted Hybrid Imaging Probes

A study demonstrated the conjugation of this compound with chelators to create hybrid imaging probes. These probes were tested on cancer cell lines, showing specific receptor-mediated internalization and effective tumor visualization through optical imaging techniques .

Case Study 2: Biodistribution Studies

Research involving biodistribution studies of radiolabeled Sulfo-Cyanine7 conjugates revealed significant accumulation in tumor tissues while maintaining low uptake in non-targeted organs. This characteristic underlines the potential of using Sulfo-Cyanine7 for targeted imaging applications in oncology .

作用机制

Sulfo-Cyanine7 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength (around 740 nm) and emits light at a longer wavelength (around 750 nm), producing a near-infrared fluorescence signal. This fluorescence can be detected and measured, allowing for the visualization and tracking of labeled biomolecules .

Molecular Targets and Pathways: The dye primarily targets biomolecules with reactive amine groups, such as proteins and peptides. It forms stable conjugates through amide bond formation, enabling the study of molecular interactions and pathways .

相似化合物的比较

Sulfo-Cyanine7 carboxylic acid is unique due to its high water solubility and near-infrared fluorescence. Similar compounds include:

Sulfo-Cyanine3 Carboxylic Acid: Emits in the visible range and is used for applications requiring visible fluorescence.

Sulfo-Cyanine5 Carboxylic Acid: Emits in the red region and is used for applications requiring red fluorescence.

Sulfo-Cyanine5.5 Carboxylic Acid: Emits in the far-red region and is used for applications requiring far-red fluorescence.

Each of these compounds has distinct emission wavelengths, making them suitable for different imaging and labeling applications. This compound stands out for its near-infrared emission, which offers deeper tissue penetration and lower background interference .

生物活性

Sulfo-Cyanine7 carboxylic acid is a water-soluble near-infrared (NIR) dye that has gained attention for its potential applications in biological imaging and targeted therapies. This compound exhibits unique optical properties, including high hydrophilicity, improved quantum yield, and a significant molar extinction coefficient, making it suitable for various biomedical applications.

- Molecular Formula : C₃₇H₄₃N₂NaO₈S₂

- Molecular Weight : 746.97 g/mol

- Absorption Maximum : 750 nm

- Emission Maximum : 773 nm

- Purity : ≥95% (by HPLC and NMR)

- Solubility : Soluble in water, DMF, and DMSO; insoluble in non-polar organic solvents.

This compound functions primarily as a fluorescent marker. Its NIR properties allow for deep tissue penetration and minimal background fluorescence, which enhances imaging contrast in biological systems. The compound is often utilized in conjugation with targeting vectors to facilitate receptor-mediated internalization in specific cell types.

Case Studies and Research Findings

-

Cell Uptake Studies

- A study demonstrated that radiolabeled conjugates of this compound showed significant receptor-mediated internalization in A431-CCK2R cells. After 1 and 2 hours of incubation, the internalized activity was measured at 4.56 ± 0.39% and 8.75 ± 1.32% of total activity, respectively, indicating effective cellular uptake .

- In contrast, non-targeted cells exhibited negligible internalization (0.21 ± 0.08% and 0.31 ± 0.29%) at the same time points .

-

In Vivo Characterization

- Biodistribution studies in xenografted BALB/c nude mice revealed that Sulfo-Cyanine7 conjugates accumulated significantly in targeted tissues while showing slow pharmacokinetics. For instance, the percentage of injected dose per gram of tissue (%ID/g) was notably high in kidneys (71.1 ± 7.0% ID/g after 2 hours) but lower in tumor tissues compared to non-targeted organs .

- Imaging studies confirmed specific uptake in receptor-positive tissues, with moderate target-to-organ contrast due to high accumulation in liver and kidneys .

- Fluorescence Imaging Applications

Comparative Data Table

| Property | This compound |

|---|---|

| Molecular Weight | 746.97 g/mol |

| Absorption Maximum | 750 nm |

| Emission Maximum | 773 nm |

| Solubility | Water, DMF, DMSO |

| Purity | ≥95% |

| Specific Uptake (A431-CCK2R) | 8.75 ± 1.32% (2h incubation) |

| Kidney Accumulation | 71.1 ± 7.0% ID/g (2h post-injection) |

属性

IUPAC Name |

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N2O8S2.K/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41;/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATDQQRBWIPXJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43KN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。